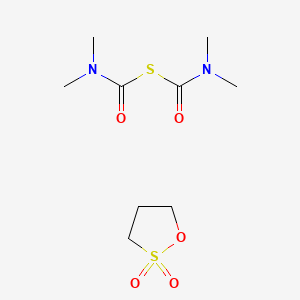

S-(dimethylcarbamoyl) N,N-dimethylcarbamothioate;oxathiolane 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18N2O5S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

S-(dimethylcarbamoyl) N,N-dimethylcarbamothioate;oxathiolane 2,2-dioxide |

InChI |

InChI=1S/C6H12N2O2S.C3H6O3S/c1-7(2)5(9)11-6(10)8(3)4;4-7(5)3-1-2-6-7/h1-4H3;1-3H2 |

InChI Key |

HLKQJHMDFVGHHR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SC(=O)N(C)C.C1COS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Newman-Kwart Rearrangement via Microwave Irradiation

The Newman-Kwart rearrangement has emerged as a pivotal method for synthesizing thiocarbamates. Traditional thermal approaches often led to decomposition, but microwave irradiation in dimethylacetamide (DMA) at 260°C for 40 minutes achieved an 89% yield of S-(2-oxo-2H-chromen-7-yl) N,N-dimethylcarbamothioate (Table 1). This method circumvents the need for inert atmospheres, with non-thermal microwave effects suppressing side reactions. The reaction proceeds through a concerted eight-membered transition state, where π-conjugation stabilizes the intermediate during C–O to C–S bond migration.

Table 1: Microwave-Assisted Newman-Kwart Rearrangement Optimization

| Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| O-Aryl thiocarbamate | DMA | 260 | 40 | 89 |

Direct Thiol-Carbamoyl Chloride Coupling

Alternative routes employ nucleophilic substitution between thiophenols and dimethylcarbamoyl chloride. Using sodium hydride as a base in tetrahydrofuran (THF), S-phenyl N,N-dimethylcarbamothioate was synthesized in 72% yield. This method benefits from operational simplicity but requires stringent moisture exclusion to prevent hydrolysis of the electrophilic carbamoyl chloride.

Oxathiolane 2,2-Dioxide Synthesis via Sulfenyl Chloride Intermediates

Sulfuryl Chloride-Mediated Coupling

A landmark synthesis of oxathiolane 2,2-dioxide derivatives involves the reaction of methyl thioglycolate (MTG) with vinyl acetate (VA) using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM). The optimized protocol (Table 2) demonstrates that sealed reactors at -20°C with 6:1 solvent volumes achieve 97% yield of the dichlorinated intermediate. Key steps include:

- Regioselective 1,2-Insertion : SO₂Cl₂ activates the thioglycolate sulfur for electrophilic attack on VA’s olefin.

- α-Chlorination : Excess SO₂Cl₂ chlorinates the ester α-carbon, establishing the sulfone oxidation state.

- Pressure Dependence : Sealed systems prevent HCl volatilization, critical for maintaining reaction stoichiometry.

Table 2: Oxidative Coupling of MTG and VA

| Entry | Solvent Volume (x) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | 6 | -20 | 97 |

Ring-Closing Hydrolysis

The dichlorinated intermediate undergoes cyclization in aqueous acetonitrile (MeCN:H₂O = 1:1) at 80°C with 1M triethylamine (TEA), yielding oxathiolane 2,2-dioxide in 69% yield (Table 3). Additives like TEA mitigate HCl-mediated decomposition, while higher temperatures accelerate ring closure but risk epimerization at the anomeric center.

Table 3: Hydrolytic Cyclization Conditions

| Entry | MeCN:H₂O | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3 | 2:1 | TEA | 55 | 69 |

Comparative Analysis of Methodologies

Yield vs. Sustainability

The microwave-assisted Newman-Kwart rearrangement offers superior yields (89%) compared to conventional thermal methods (<50%) but requires specialized equipment. In contrast, the sulfenyl chloride route to oxathiolanes uses commodity chemicals like chloroacetic acid and sodium thiosulfate, aligning with green chemistry principles despite multi-step complexity.

Stereochemical Considerations

Oxathiolane synthesis via dynamic kinetic resolution (DKR) using menthol as a chiral auxiliary remains the industrial standard for enantiomeric excess (>99% ee). However, the sulfenyl chloride approach achieves comparable stereoselectivity through solvent-controlled crystallization, avoiding expensive resolving agents.

Mechanistic Insights and Kinetic Studies

Transition State Analysis in Newman-Kwart

Isotopic labeling studies confirm a bimolecular, eight-membered transition state in the Newman-Kwart rearrangement, where concurrent C–O bond cleavage and C–S bond formation occur via a conjugated π-system. Microwave irradiation likely stabilizes this transition state through dielectric heating, reducing activation energy.

Solvent Effects in Sulfenyl Chloride Reactions

Polar aprotic solvents like DCM stabilize the sulfenyl chloride intermediate, preventing premature hydrolysis. Sealed reactors minimize solvent evaporation, maintaining critical concentrations of dissolved HCl for α-chlorination.

Industrial Scalability and Process Intensification

Continuous Flow Synthesis

Pilot-scale studies demonstrate that the sulfenyl chloride coupling can be adapted to continuous flow reactors, reducing reaction times from hours to minutes via enhanced heat/mass transfer. This approach mitigates exothermic risks during SO₂Cl₂ addition, a key bottleneck in batch processes.

Waste Stream Management

The oxathiolane route generates stoichiometric HCl, which can be captured as ammonium chloride for agricultural use. Sodium bicarbonate quenches residual SO₂Cl₂, producing benign sulfate byproducts.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of S-(dimethylcarbamoyl) N,N-dimethylcarbamothioate and oxathiolane 2,2-dioxide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of dimethylcarbamoyl and carbamothioate functional groups. For oxathiolane 2,2-dioxide, analyze the sulfone (S=O) and cyclic ether signals .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (1650–1750 cm), C=S (1050–1250 cm), and S=O (1300–1450 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 152.17 g/mol for oxathiolane 2,2-dioxide derivatives) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 210–254 nm .

Q. How can researchers optimize synthetic routes for oxathiolane 2,2-dioxide derivatives to improve yield and scalability?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, vary reaction temperatures (25–50°C) and solvent systems (THF vs. DCM) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps .

- Purification Techniques : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of S-(dimethylcarbamoyl) derivatives in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state geometries and activation energies for sulfoxide-to-sulfone oxidation pathways. Use B3LYP/6-31G(d) basis sets for accurate thermodynamic profiles .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on carbamothioate stability in aqueous vs. organic media .

- Docking Studies : For biological applications, model interactions between carbamothioate derivatives and target enzymes (e.g., acetylcholinesterase) using AutoDock Vina .

Q. How can contradictions in reported biological activities of carbamothioate derivatives be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare results across enzymatic inhibition (e.g., Ellman’s assay), cell-based viability (MTT assay), and in vivo models to validate specificity .

- Purity Reassessment : Re-analyze historical samples via HPLC-MS to rule out degradation products or impurities affecting activity .

- Meta-Analysis : Systematically review literature (e.g., PubChem, NIST data) to identify trends in structure-activity relationships (SAR) across analogs .

Q. What experimental frameworks are suitable for studying the hydrolytic stability of oxathiolane 2,2-dioxide under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life () using first-order kinetics .

- Isotope Labeling : Use O-labeled water to trace hydrolysis pathways and identify intermediates via MS/MS .

- Thermodynamic Analysis : Measure enthalpy changes () via differential scanning calorimetry (DSC) to correlate stability with ring strain in oxathiolane derivatives .

Theoretical and Methodological Frameworks

- Linking to Theory : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or medicinal chemistry frameworks (e.g., Lipinski’s rule for drug-likeness) .

- Experimental Replication : Design studies to replicate and extend prior work, such as modifying carbamothioate substituents to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.